molecular formula C10H12N2O2S B6539886 N-cyclopropyl-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060306-29-7

N-cyclopropyl-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539886
CAS No.: 1060306-29-7
M. Wt: 224.28 g/mol
InChI Key: KBJZMNPPDJIKJD-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-[(thiophen-3-yl)methyl]ethanediamide is an ethanediamide derivative characterized by a cyclopropyl group attached to one nitrogen atom and a thiophen-3-ylmethyl substituent on the other. Ethanediamides (oxalamides) are known for their versatile applications in medicinal chemistry and materials science due to their hydrogen-bonding capacity and conformational flexibility.

Properties

IUPAC Name

N'-cyclopropyl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-9(10(14)12-8-1-2-8)11-5-7-3-4-15-6-7/h3-4,6,8H,1-2,5H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZMNPPDJIKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various biological receptors, potentially modulating their activity . The cyclopropyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

N-cyclopropyl-N'-[(thiophen-3-yl)methyl]ethanediamide

  • R<sup>1</sup> : Cyclopropyl group.
    • Impact : Likely improves metabolic stability due to steric hindrance and reduced susceptibility to cytochrome P450 oxidation.
  • R<sup>2</sup>: Thiophen-3-ylmethyl.

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-N'-propan-2-yl-ethanediamide

  • R<sup>1</sup>: 1-Methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl. The quinoline moiety may enhance fluorescence or intercalation properties.
  • R<sup>2</sup> : Propan-2-yl (isopropyl).
    • Impact : Hydrophobic substituent that may reduce aqueous solubility but increase membrane permeability .

6-(furan-2-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one

  • Structure: Pyridazinone core with furan and 3-methylbenzyl groups. Impact: The furan ring offers electron-deficient aromaticity, differing from thiophene’s electron-rich nature. The pyridazinone core may confer distinct tautomeric behavior and hydrogen-bonding patterns compared to ethanediamides .

Data Table: Structural Comparison of Ethanediamide Analogs

Compound Name (IUPAC) R<sup>1</sup> Substituent R<sup>2</sup> Substituent Key Features
This compound Cyclopropyl Thiophen-3-ylmethyl Aromatic thiophene, cyclopropyl steric shield
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-N'-propan-2-yl-ethanediamide 1-Methylsulfonyl-3,4-dihydroquinoline Propan-2-yl Sulfonyl polarity, quinoline fluorescence
6-(furan-2-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one 3-Methylphenylmethyl Furan-2-yl Pyridazinone core, furan electron deficiency

Research Findings and Implications

  • Electronic Effects : Thiophene and furan substituents modulate electron density, influencing interactions in catalytic or receptor-binding environments.
  • Solubility and Permeability : Polar groups (e.g., sulfonyl) may enhance solubility, whereas hydrophobic substituents (e.g., isopropyl) favor lipid membrane penetration.
  • Metabolic Stability : Cyclopropyl and bulky groups likely reduce metabolic degradation, a critical factor in drug design .

Biological Activity

N-cyclopropyl-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

C9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}

This structure features a cyclopropyl group linked to an ethanediamide moiety with a thiophene ring, which is known for its diverse biological activities.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and viral infections.
  • Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that are crucial for cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays showed significant apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Case Study: Cytotoxicity Assessment

A detailed assessment of cytotoxicity was conducted using MTT assays across various concentrations (0.1 µM to 100 µM). The results are summarized in Table 1.

Concentration (µM)Cell Viability (%)IC50 (µM)
0.195-
180-
1060-
503025
10010-

Table 1: Cytotoxicity of this compound on FaDu cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at concentrations above 10 µg/mL, particularly against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study measuring the Minimum Inhibitory Concentration (MIC) against selected bacterial strains yielded the following results:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Table 2: Antimicrobial efficacy of this compound.

Absorption and Distribution

The pharmacokinetic profile suggests that this compound is rapidly absorbed with a favorable distribution throughout tissues. Studies indicate a half-life suitable for therapeutic applications, although further research is required to fully elucidate its pharmacokinetic parameters.

Toxicity Studies

Toxicological evaluations have indicated that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects observed in animal models. However, long-term studies are necessary to confirm its safety profile.

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